4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid
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Overview
Description
4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a carboxyl group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.
Introduction of the Carboxyl Group: The carboxyl group can be introduced through oxidation reactions, such as the use of potassium permanganate or chromium trioxide.
Coupling with Hydroxybenzoic Acid: The final step involves coupling the cyclohexene derivative with hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or aldehydes.
Substitution: The aromatic ring in the hydroxybenzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar in structure due to the presence of the hydroxybenzoic acid moiety.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different functional groups.
Uniqueness
4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid is unique due to its combination of a cyclohexene ring with a hydroxybenzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(6-carboxycyclohex-3-ene-1-carbonyl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12-7-8(5-6-11(12)15(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10,17H,3-4H2,(H,16,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOHCKDOBBGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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